molecular formula C12H24N2O2 B1373935 (E)-Tert-butyl 2-(2,2-dimethylpentan-3-ylidene)hydrazinecarboxylate CAS No. 740799-92-2

(E)-Tert-butyl 2-(2,2-dimethylpentan-3-ylidene)hydrazinecarboxylate

Cat. No.: B1373935
CAS No.: 740799-92-2
M. Wt: 228.33 g/mol
InChI Key: GBQCWTIAMWDUCH-UKTHLTGXSA-N
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Description

Physical and Chemical Properties Analysis

(E)-Tert-butyl 2-(2,2-dimethylpentan-3-ylidene)hydrazinecarboxylate has a density of 0.9±0.1 g/cm3 . The boiling point, melting point, and flash point are not specified .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : (E)-Tert-butyl 2-(2,2-dimethylpentan-3-ylidene)hydrazinecarboxylate has been synthesized through refluxing t-butyl carbazate with aldehydes. This process yields appreciable amounts and is confirmed through spectral data analysis (Bhat et al., 2019).

Chemical Properties and Analysis

  • Molecular Structure Analysis : Single crystal X-ray analysis and theoretical calculations at the DFT/B3LYP/6-311G (d, p) level have been conducted to determine the structure and properties of the compound (Bhat et al., 2019).

Biological Activity

  • Potential Against Mcl-1 Enzyme : This compound demonstrates moderate potency against the Mcl-1 enzyme, which is a potential biological target. This was indicated through molecular docking studies (Bhat et al., 2019).

Applications in Fluorescent Sensing

  • Ratiometric Fluorescent Sensor for Zn(II) : Similar compounds have been used as fluorescent sensors for Zn(II) ions. The presence of Zn(II) can lead to large Stokes shifts in the emission spectra, indicating its potential for use in chemical sensing (Formica et al., 2018).

Reactions and Derivatives

  • Reactions with Difunctional Nucleophiles : The compound reacts differently depending on the nature of the alkyl group in its ester moieties. For example, tert-butyl analogs are converted into hydrazones under specific conditions (Gein et al., 2004).

Properties

IUPAC Name

tert-butyl N-[(E)-2,2-dimethylpentan-3-ylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-8-9(11(2,3)4)13-14-10(15)16-12(5,6)7/h8H2,1-7H3,(H,14,15)/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQCWTIAMWDUCH-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)OC(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)OC(C)(C)C)/C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tert-butylethylketone (5 g) was mixed with tert-butylcarbazate (6.4 g, 1.1 eq.) in 30 mL of methanol with 3 drops of acetic acid at room temperature. A solid formed within one hour; more methanol was added, and the mixture was stirred at room temperature for three days to produce N′-(1-ethyl-2,2-dimethyl-propylidene)-hydrazinecarboxylic acid tert-butyl ester. 1H NMR (CDCl3, 500 MHz) δ (ppm): 7.5 (br, 1H), 2.23 (q, 2H)), 1.51 (s, 9H), 1.15 (s, 9H), 1.1 (t, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-Tert-butyl 2-(2,2-dimethylpentan-3-ylidene)hydrazinecarboxylate

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